molecular formula C11H7FN2S B2973951 5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile CAS No. 1467313-97-8

5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile

Cat. No.: B2973951
CAS No.: 1467313-97-8
M. Wt: 218.25
InChI Key: UUPKWEUGOOZRBZ-UHFFFAOYSA-N
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Description

5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile is an organic compound with the molecular formula C11H6FN3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an amino group and a fluorine atom on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile typically involves the following steps:

    Formation of the Thiophene Ring: The Paal–Knorr reaction is a common method used to synthesize thiophene derivatives.

    Introduction of the Amino and Fluoro Groups: The amino and fluoro groups can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound’s unique structure makes it useful for studying enzyme-substrate interactions and protein binding.

Mechanism of Action

The mechanism of action of 5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and fluoro groups can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)thiophene: Similar in structure but lacks the amino and nitrile groups.

    5-(4-Amino-2-chlorophenyl)thiophene-2-carbonitrile: Similar but with a chlorine atom instead of fluorine.

Uniqueness

5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile is unique due to the combination of the amino, fluoro, and nitrile groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound in drug design .

Properties

IUPAC Name

5-(4-amino-2-fluorophenyl)thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2S/c12-10-5-7(14)1-3-9(10)11-4-2-8(6-13)15-11/h1-5H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPKWEUGOOZRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C2=CC=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467313-97-8
Record name 5-(4-amino-2-fluorophenyl)thiophene-2-carbonitrile
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